2,4-Dichloro-6-methylquinazoline
Overview
Description
2,4-Dichloro-6-methylquinazoline is a heterocyclic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylquinazoline typically involves the reaction of 2-amino-5-chlorotoluene with phosgene or other chlorinating agents under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .
Scientific Research Applications
2,4-Dichloro-6-methylquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Similar in structure but lacks the methyl group at the 6-position.
6-Methylquinazoline: Similar in structure but lacks the chlorine atoms at the 2- and 4-positions.
Uniqueness
2,4-Dichloro-6-methylquinazoline is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDVVLXYAOVNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558092 | |
Record name | 2,4-Dichloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39576-82-4 | |
Record name | 2,4-Dichloro-6-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-6-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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